FAMC
Overview
Description
Mechanism of Action
Target of Action:
Famciclovir primarily targets herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). These viruses cause conditions such as cold sores, genital herpes, and herpes zoster (shingles) .
Mode of Action:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAMC involves the coupling of 7-methoxycoumarin with 4,6-difluorotriazine. The reaction typically takes place in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
FAMC primarily undergoes substitution reactions due to the presence of the difluorotriazinyl group. This group is highly reactive and can be substituted with various nucleophiles, such as amines .
Common Reagents and Conditions
Reagents: Triethylamine, dichloromethane, various nucleophiles (e.g., amines)
Conditions: Room temperature to slightly elevated temperatures, organic solvents
Major Products
The major products formed from these reactions are typically derivatives of the original compound, where the difluorotriazinyl group has been substituted with a different nucleophile .
Scientific Research Applications
FAMC is widely used in scientific research due to its fluorescent properties. It is commonly employed as a fluorescent labeling reagent in biochemical assays. This compound is particularly useful in the detection and quantification of amines and other nucleophiles in various biological and chemical samples .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxycoumarin
- 4-Bromomethyl-7-methoxycoumarin
- 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
Uniqueness
What sets FAMC apart from similar compounds is its highly reactive difluorotriazinyl group. This group enhances the compound’s ability to form covalent bonds with nucleophiles, making it a highly effective fluorescent labeling reagent .
Properties
IUPAC Name |
3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOBSJNFNVLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561587 | |
Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127192-67-0 | |
Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FAMC enable the detection of Amantadine?
A1: this compound reacts with Amantadine via nucleophilic aromatic substitution. The primary amine group of Amantadine attacks the electron-deficient carbon of the triazine ring in this compound, substituting one of the fluorine atoms. [] This derivatization forms a fluorescent compound that can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. [] The method utilizes the excitation and emission wavelengths of the this compound-Amantadine derivative (Ex. 345 nm; Em. 410 nm) for sensitive quantification. []
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